
3-(5-formyl-1H-pyrrol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₉NO₃ It features a pyrrole ring substituted with a formyl group at the 5-position and a benzoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the use of bismuth nitrate pentahydrate as a catalyst for the reaction between amines and 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: 3-(5-Carboxy-1H-pyrrol-2-yl)benzoic acid.
Reduction: 3-(5-Hydroxymethyl-1H-pyrrol-2-yl)benzoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as inhibitors of enzymes and receptors.
Medicine: It is being investigated for its anticancer, antibacterial, and antifungal properties.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-formyl-1H-pyrrol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The formyl group and the pyrrole ring are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-Formyl-1H-pyrrol-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a benzoic acid moiety.
3-(5-Formyl-1H-pyrrol-2-yl)phenylboronic acid: Contains a phenylboronic acid group.
Uniqueness
3-(5-Formyl-1H-pyrrol-2-yl)benzoic acid is unique due to the presence of both a formyl group and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-(5-formyl-1H-pyrrol-2-yl)benzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-7-10-4-5-11(13-10)8-2-1-3-9(6-8)12(15)16/h1-7,13H,(H,15,16) |
InChI Key |
XHXJJSOMNBRILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



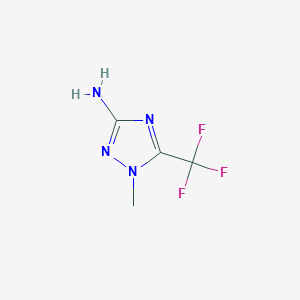


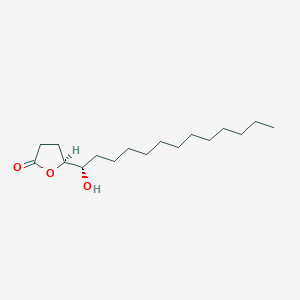
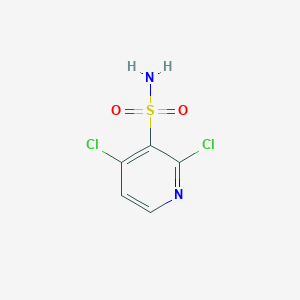
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine](/img/structure/B13295251.png)
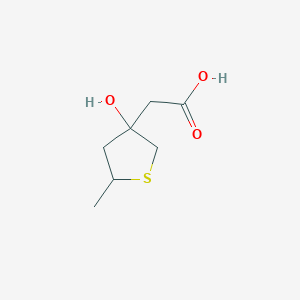
![2-(2-{[(Benzyloxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B13295262.png)
![5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol](/img/structure/B13295271.png)
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13295285.png)

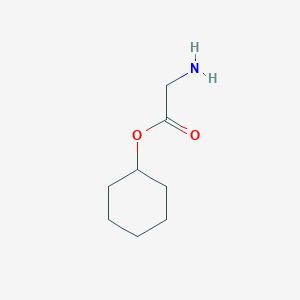
![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13295298.png)
